molecular formula C19H13N3O5 B5119369 (5Z)-5-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

(5Z)-5-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B5119369
M. Wt: 363.3 g/mol
InChI Key: LBAFSUHUCQGWCP-PFKGSKDKSA-N
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Description

(5Z)-5-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a nitrophenyl group and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing active methylene groups in the presence of a base. The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation reaction to increase yield and purity, possibly incorporating continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a compound with additional oxygen-containing functional groups.

Scientific Research Applications

(5Z)-5-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5Z)-5-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the diazinane trione core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione is unique due to its combination of a nitrophenyl group and a diazinane trione core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-5-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c23-17-16(11-5-7-13-6-4-10-15(12-13)22(26)27)18(24)21(19(25)20-17)14-8-2-1-3-9-14/h1-12H,(H,20,23,25)/b7-5+,16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAFSUHUCQGWCP-PFKGSKDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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